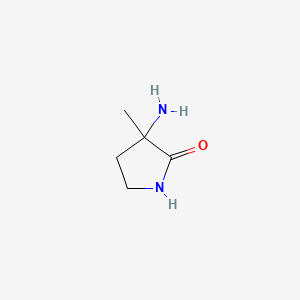

3-Amino-3-methylpyrrolidin-2-one

Descripción general

Descripción

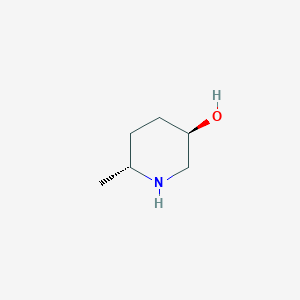

3-Amino-3-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is used for research purposes .

Synthesis Analysis

Pyrrolidine compounds, including 3-Amino-3-methylpyrrolidin-2-one, are often synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategy for similar compounds often involves the preparation of NHTf-substituted pyrrolidines in high-yielding steps from the corresponding aldehydes .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine compounds, including 3-Amino-3-methylpyrrolidin-2-one, can undergo various chemical reactions. These include addition, nucleophilic substitution, elimination, and reduction, as well as the protection of the lactamic nitrogen .Aplicaciones Científicas De Investigación

Pyrrolidine Derivatives in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Pyrrolidine derivatives are used in the discovery of new biologically active compounds .

- Methods : The specific methods of application or experimental procedures would depend on the specific research project and the type of biological activity being investigated .

Proteolytic Enzymes in Molecular Biology

- Field : Molecular Biology

- Application : Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have key roles in biological processes and in the life-cycle of many pathogens . They are extensively applied in several sectors of industry and biotechnology .

- Methods : Proteolytic enzymes can be classified based on their origin and the site of enzyme action. They can be subdivided into exopeptidases or endopeptidases .

- Results : Proteolytic enzymes have great medical and pharmaceutical importance due to their key role in biological processes .

Pyrrolidine in Drug Discovery

- Field : Drug Discovery

- Application : Pyrrolidine is a versatile scaffold for the discovery of novel biologically active compounds .

- Methods : The methods involve the synthesis and functionalization of the pyrrolidine ring, which can be constructed from different cyclic or acyclic precursors .

- Results : The results include the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

Pyrrolone and Pyrrolidinone Derivatives in Biological Research

- Field : Biological Research

- Application : Pyrrolone and pyrrolidinone derivatives are versatile lead compounds for designing powerful bioactive agents .

- Methods : The methods involve the synthesis of pyrrolones and pyrrolidinones, which offer a great scope in the field of medicinal chemistry .

- Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Chitosan and Its Derivatives in Biomedical Applications

- Field : Biomedical Applications

- Application : Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

- Methods : The methods involve the synthesis and functionalization of chitosan and its derivatives .

- Results : Chitosan and its derivatives have diverse applications in the antibacterial, anticancer, wound healing, and tissue engineering fields .

Pyrrolone and Pyrrolidinone Derivatives in Clinical Applications

- Field : Clinical Applications

- Application : Compounds containing a pyrrolone moiety have wide clinical applications .

- Methods : The methods involve the synthesis of pyrrolone and pyrrolidinone derivatives .

- Results : These derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Safety And Hazards

Direcciones Futuras

The future directions for research on 3-Amino-3-methylpyrrolidin-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in medicinal chemistry . The compound is available for purchase, indicating ongoing interest in its study.

Propiedades

IUPAC Name |

3-amino-3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6)2-3-7-4(5)8/h2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBCVDWUYMSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-methylpyrrolidin-2-one | |

CAS RN |

105433-86-1 | |

| Record name | 3-amino-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)

![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)

![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)

![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)

amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)

![N-[1-(5-Chlorothiophen-2-yl)propyl]but-2-ynamide](/img/structure/B2365671.png)

![[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2365672.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)